1-Acetyl-4-methyl-1,3-cyclohexadiene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12O |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
1-(4-methylcyclohexa-1,3-dien-1-yl)ethanone |
InChI |
InChI=1S/C9H12O/c1-7-3-5-9(6-4-7)8(2)10/h3,5H,4,6H2,1-2H3 |
InChI Key |
DAQHQPFFHUIASX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(CC1)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Acetyl 4 Methyl 1,3 Cyclohexadiene and Analogous Systems
Precursor-Based Synthesis Strategies
This approach involves creating the conjugated double bond system through reactions that eliminate leaving groups or introduce unsaturation from a more saturated cyclohexane (B81311) framework.
Elimination reactions are a foundational method for creating carbon-carbon double bonds by removing a leaving group and a proton from adjacent carbon atoms. numberanalytics.com For the synthesis of cyclohexadienes, these reactions require specific precursors, such as dihalo-cyclohexanes or halo-cyclohexenes. The two primary mechanisms are the E1 (unimolecular) and E2 (bimolecular) pathways. numberanalytics.com
The E2 mechanism is often preferred for its stereochemical control. It requires a specific anti-periplanar arrangement between the proton to be removed and the leaving group. chemistrysteps.com In cyclohexane systems, this translates to a requirement for both the hydrogen and the leaving group to be in axial positions, which can dictate the regiochemical outcome of the reaction. chemistrysteps.com The rate of the E2 reaction is dependent on the stability of the chair conformation where the leaving group is in the axial position. chemistrysteps.com By selecting a starting material with leaving groups at appropriate positions, a stepwise or double elimination can be orchestrated to form the conjugated diene system. For example, a Diels-Alder reaction can be followed by a base-promoted β-elimination to yield a 1,3-cyclohexadien-1-al scaffold. nih.gov
The acid-catalyzed dehydration of alcohols is a classic and effective method for synthesizing alkenes. blogspot.comlibretexts.org This elimination reaction involves the loss of a water molecule from an alcohol. blogspot.com To generate a conjugated cyclohexadiene system, a suitable cyclohexenol (B1201834) or cyclohexanediol precursor is required. The reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). blogspot.comchemguide.co.uk Phosphoric acid is often favored as it leads to fewer side reactions and a cleaner product compared to the strongly oxidizing sulfuric acid. chemguide.co.ukumass.edu
The mechanism of dehydration depends on the structure of the alcohol. libretexts.org
Primary alcohols tend to react via an E2 mechanism. libretexts.org
Secondary and tertiary alcohols typically proceed through an E1 mechanism, which involves the formation of a carbocation intermediate after the protonated hydroxyl group leaves as water. libretexts.org
A potential challenge in E1 dehydrations is the possibility of carbocation rearrangements, which can lead to a mixture of products. The regioselectivity of the elimination generally follows Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. youtube.com To synthesize 1-acetyl-4-methyl-1,3-cyclohexadiene, a precursor like 4-acetyl-5-methylcyclohex-2-en-1-ol could theoretically be dehydrated to introduce the second double bond in conjugation with the first.
| Factor | Description | Mechanism Preference | Catalyst Examples | Reference |
|---|---|---|---|---|
| Alcohol Substitution | The number of carbon atoms attached to the hydroxyl-bearing carbon. | 1°: E2; 2°/3°: E1 | - | libretexts.org |
| Reaction Temperature | Higher temperatures favor elimination. Required temperature decreases with increased substitution (3° > 2° > 1°). | - | - | libretexts.org |
| Acid Catalyst | Protonates the hydroxyl group to create a good leaving group (water). | E1 and E2 | H₂SO₄, H₃PO₄ | blogspot.comchemguide.co.uk |
| Regioselectivity | Determines the position of the new double bond when multiple β-hydrogens are available. | - | - | youtube.com |
Oxidative methods can be employed to form the dienone structure, often by introducing unsaturation or the ketone functionality. One approach is the palladium-catalyzed γ,δ-dehydrogenation of enones, which can convert a cyclohexenone derivative into a cyclohexadienone using molecular oxygen as the oxidant. researchgate.net Another strategy involves the multi-step generation of a conjugated dienone from a cyclic precursor, which has been applied in the total synthesis of complex natural products like aconitine. wikipedia.org Furthermore, the oxidation of cyclohexadienals with reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can lead to aromatization but highlights the reactivity of these systems toward oxidation. nih.gov The induction of oxidative stress is a known characteristic of some dienone compounds, which points to their inherent electrochemical activity. nih.govacs.org
Isomerization Approaches from Cyclohexadiene Isomers
This strategy begins with a less stable, non-conjugated cyclohexadiene isomer, typically a 1,4-cyclohexadiene (B1204751), and converts it into the thermodynamically favored conjugated 1,3-isomer.
The isomerization of 1,4-cyclohexadienes to their 1,3-conjugated counterparts is a highly effective synthetic route, often facilitated by transition metal catalysts. nih.gov This transformation is thermodynamically driven by the increased stability of the conjugated π-system. Various late-metal catalysts have been shown to be effective for this process.
Research has demonstrated that 1,4-cyclohexadiene (1,4-CHD) can be successfully isomerized to 1,3-cyclohexadiene (B119728) (1,3-CHD) using a ruthenium catalyst, RuHCl(CO)(PPh₃)₃. nih.govresearchgate.net This reaction can be performed efficiently in neat 1,4-CHD with high substrate-to-catalyst ratios. nih.govresearchgate.net Gold (Au) and platinum (Pt) complexes are also potent catalysts for the cycloisomerization of 1,5-enynes, which can yield functionalized 1,4- and 1,3-cyclohexadienes. acs.org For instance, AuCl has been shown to be a particularly effective catalyst in these types of transformations. acs.org
| Catalyst | Substrate | Product | Key Findings | Reference |
|---|---|---|---|---|
| RuHCl(CO)(PPh₃)₃ | 1,4-Cyclohexadiene | 1,3-Cyclohexadiene | Reaction proceeds efficiently in neat substrate with high catalyst turnover. | nih.govresearchgate.net |
| AuCl | Siloxy 1,5-enynes | Siloxy cyclohexadienes | Efficient catalysis (1 mol %) at ambient temperature. | acs.org |
| PtCl₂ | 1,5-enynes | Substituted cyclohexadienes | Effectively catalyzes cycloisomerization for a range of substrates. | acs.org |
Isomerization from a 1,4-diene to a 1,3-diene can also be achieved under basic conditions. The mechanism involves the deprotonation of an allylic proton by a strong base to form a resonance-stabilized pentadienyl anion. Subsequent protonation of this intermediate can occur at a different position, leading to the formation of the more stable conjugated diene. This base-catalyzed isomerization of a 1,4-dienyl fragment to a conjugated 1,3-diene has been documented as a crucial step in hydroamination reactions. nih.gov The use of strong bases like potassium tert-butoxide (KOt-Bu) is known to facilitate elimination and isomerization processes in cyclic systems. nih.gov This approach is analogous to the base-catalyzed enolization used to isomerize sugars, where a change in configuration is achieved by forming an enolate ion intermediate. youtube.com
Functional Group Interconversions and Rearrangements for Cyclohexadiene Synthesis
The synthesis of 1,3-cyclohexadiene systems can be effectively achieved through various functional group interconversions and molecular rearrangements. These methods transform existing cyclic structures or precursors into the desired diene scaffold.
One common strategy involves elimination reactions from appropriately functionalized cyclohexane derivatives. For instance, the formation of a diene can occur through a two-step process starting from a cyclic ketone. This process might involve an allylic bromination using N-bromosuccinimide (NBS), followed by an elimination reaction facilitated by a base like triethylamine (B128534) (Et₃N) to introduce the second double bond. nih.gov
Isomerization is another key technique. For example, 1,4-cyclohexadiene, which can be derived from plant oils, can be isomerized to the conjugated 1,3-cyclohexadiene system using catalysts such as RuHCl(CO)(PPh₃)₃. nih.gov Similarly, simple functional group interconversions can serve as a pathway to cyclohexadiene derivatives. An example is the semisynthesis of safranal, a related 1,3-cyclohexadien-1-al, which involves the halogenation of an exocyclic epoxide followed by a one-pot reaction for dibromo elimination and epoxide-opening to yield the diene system. nih.gov
Rearrangement reactions also provide a route to substituted cyclohexadienes. O-Aroyl-N-acetyl-N-(2,6-dimethylphenyl)hydroxylamines, for instance, rearrange in acetonitrile (B52724) to form 1,5-dimethyl-5-aroyloxy-6-N-acetyliminocyclohexa-1,3-dienes. rsc.org These compounds are stable enough to be isolated and serve as intermediates for further transformations. rsc.org These reactions highlight how manipulating functional groups and inducing molecular rearrangements are fundamental to accessing the 1,3-cyclohexadiene core.
| Starting Material Type | Key Reagents/Conditions | Transformation | Reference |
|---|---|---|---|
| Cyclic Olefin | 1. NBS (Allylic Bromination) 2. Et₃N (Elimination) | Alkene → Conjugated Diene | nih.gov |
| 1,4-Cyclohexadiene | RuHCl(CO)(PPh₃)₃ | Isomerization of double bonds | nih.gov |
| Exocyclic Epoxide | Halogenation, followed by elimination/epoxide opening | Formation of a conjugated diene-aldehyde system | nih.gov |
| O-Aroyl-N-acetyl-N-arylhydroxylamine | Acetonitrile (solvent) | Rearrangement to Aroyloxy-iminocyclohexadiene | rsc.org |
Organocatalytic and Metal-Mediated Cyclization and Formation Reactions
The formation of the cyclohexadiene ring itself is often accomplished through powerful cyclization and cycloaddition reactions, frequently mediated by organocatalysts or metal complexes. These catalytic methods offer high efficiency and stereoselectivity. nih.gov
Organocatalysis has emerged as a versatile tool for constructing cyclohexadiene scaffolds. nih.gov Chiral amines, such as L-proline and its derivatives, can catalyze (4+2) and (3+3) cycloadditions of α,β-unsaturated aldehydes. nih.gov These reactions proceed through a Michael-type cascade, forming a cyclohexadiene carboxaldehyde intermediate which can then be oxidized to an aromatic compound if desired. nih.gov This approach allows for the creation of multiple chiral centers with excellent diastereoselectivity. nih.gov
Metal-mediated reactions provide a complementary and highly effective route. A notable example is the Diels-Alder reaction, a [4+2] cycloaddition between a diene and a dienophile, which is a cornerstone of six-membered ring synthesis. organic-chemistry.org Transition metal catalysts can be employed to facilitate these and other cyclization pathways. For instance, gold or indium salts have been shown to catalyze the formation of 1,3-cyclohexadienes, while a copper catalyst like Cu(OTf)₂ can favor the formation of the 2,4-cyclohexadiene isomer, demonstrating catalyst-dependent product outcomes. rsc.orgnih.gov Furthermore, cooperative Cu/Pd catalysis has been utilized in the arylboration of 1-silyl-1,3-cyclohexadiene for the stereocontrolled synthesis of complex cyclohexene (B86901) derivatives. acs.org Late transition metals are also used in metathesis and isomerization cascade reactions to produce 1,3-cyclohexadiene from renewable sources. nih.gov
| Catalyst Type | Catalyst Example | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Organocatalyst | L-proline derivatives | (4+2) / (3+3) Cycloaddition | Forms cyclohexadiene carboxaldehydes via Michael cascade; high stereoselectivity. | nih.gov |
| Metal Catalyst | Gold (Au) or Indium (In) salts | Cyclization | Promotes formation of 1,3-cyclohexadiene. | rsc.orgnih.gov |
| Metal Catalyst | Copper (Cu(OTf)₂) | Cyclization | Favors formation of 2,4-cyclohexadiene isomer. | rsc.orgnih.gov |
| Metal Catalyst | Cobalt (Co) complexes | Diels-Alder Reaction | Catalyzes cycloaddition with good regioselectivity. | organic-chemistry.org |
| Cooperative Catalysis | Copper (Cu) / Palladium (Pd) | Arylboration | Enables stereocontrolled functionalization of a cyclohexadiene ring. | acs.org |
Retrosynthetic Analysis for this compound
Retrosynthetic analysis is a method for planning a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com For the target molecule, this compound, several disconnections can be proposed based on reliable chemical reactions.
A primary disconnection strategy is the Diels-Alder reaction , as it directly forms the six-membered ring with defined stereochemistry. The target molecule can be seen as an adduct of a diene and a dienophile. A logical disconnection across the ring would identify 2-methyl-1,3-butadiene (isoprene) as the diene component and 3-buten-2-one (methyl vinyl ketone) as the dienophile. This is a classic [4+2] cycloaddition that would form a cyclohexene precursor. A subsequent oxidation or isomerization step would be required to introduce the second double bond in conjugation with the first, leading to the final 1,3-diene product.
An alternative approach involves disconnections based on aldol-type condensation reactions . The acetyl group suggests a connection to an enolate or equivalent nucleophile. The cyclohexadiene ring could be formed from a linear precursor via an intramolecular aldol (B89426) condensation. This retrosynthetic step would lead to a 1,5-dicarbonyl compound or a related precursor. For example, one could envision a precursor like 5-methyl-5-heptene-2,7-dione. An intramolecular aldol reaction followed by dehydration would form a cyclic enone. Further functional group manipulation would then be necessary to install the conjugated diene system.
A third strategy could involve a Grignard or organolithium addition to a pre-formed cyclohexadiene carboxylate or aldehyde. This involves a functional group interconversion (FGI) on the target molecule, replacing the acetyl group with a carboxylic acid derivative. This synthon (an idealized reagent fragment) could be disconnected to a cyclohexadienyl anion and an acetyl cation equivalent (like acetyl chloride). amazonaws.com The required 4-methyl-1,3-cyclohexadienecarboxylic acid could then be synthesized via a Diels-Alder reaction between sorbic acid and acetylene, followed by appropriate reductions.
Each of these pathways breaks the target molecule down into simpler, more accessible starting materials, providing a logical roadmap for its laboratory synthesis.
Reactivity and Reaction Pathways of 1 Acetyl 4 Methyl 1,3 Cyclohexadiene
Pericyclic Reactions
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. For 1-acetyl-4-methyl-1,3-cyclohexadiene, two significant types of pericyclic reactions are prominent: Diels-Alder cycloadditions, where it acts as a conjugated diene, and electrocyclic ring-opening reactions, typically induced by photochemical means.
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring by reacting a conjugated diene with a dienophile. nih.gov The substitution pattern on this compound, featuring both an electron-donating group (methyl) and an electron-withdrawing group (acetyl), significantly influences its reactivity and the selectivity of the cycloaddition.
When this compound participates as the diene component in a Diels-Alder reaction, the formation of specific regioisomers and stereoisomers is governed by electronic and steric effects. The reaction is stereospecific, meaning the stereochemistry of the dienophile is preserved in the product. masterorganicchemistry.com For instance, a cis-dienophile will yield a cis-substituted product, while a trans-dienophile will result in a trans-substituted product. masterorganicchemistry.comyoutube.com
Regioselectivity: The regiochemical outcome is dictated by the electronic nature of the substituents on both the diene and the dienophile. youtube.commasterorganicchemistry.com The C-4 methyl group is electron-donating, increasing the electron density at C-1, while the C-1 acetyl group is electron-withdrawing. This polarization influences how the diene aligns with an unsymmetrical dienophile. For a dienophile with an electron-withdrawing group (EWG), the "ortho" and "para" products are typically favored. In the case of this compound, the major regioisomer will arise from the alignment that best matches the electron-rich and electron-poor centers of the reactants.
Stereoselectivity: The Diels-Alder reaction generally favors the formation of the endo product over the exo product, a preference known as the Alder-endo rule. This is due to favorable secondary orbital interactions between the substituents of the dienophile and the developing pi system of the diene in the transition state. When using cyclic dienes, the substituent on the dienophile is oriented opposite to the main bridge of the newly formed bicyclic system in the endo product. youtube.com
| Reactant | Dienophile | Predicted Major Product(s) | Key Selectivity Principles |
| This compound | Maleic Anhydride | Endo adduct | Alder-endo rule, secondary orbital interactions |
| This compound | Methyl Acrylate | "Para" regioisomer, Endo stereoisomer | Frontier Molecular Orbital (FMO) theory, Alder-endo rule |
| This compound | Methyl Vinyl Ketone researchgate.net | "Para" regioisomer, Endo stereoisomer | FMO theory, Alder-endo rule |
The reactivity in a Diels-Alder reaction is enhanced when the diene possesses electron-donating groups (EDGs) and the dienophile has electron-withdrawing groups (EWGs), or vice versa. youtube.com This combination lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.
In this compound, the substituents have opposing electronic effects.
Methyl Group (at C-4): As an EDG, the methyl group raises the energy of the diene's HOMO, making it more nucleophilic and generally increasing its reactivity toward electron-poor dienophiles. youtube.com
Acetyl Group (at C-1): As an EWG, the acetyl group lowers the energy of the diene's HOMO. This effect generally decreases the reactivity in a normal-electron-demand Diels-Alder reaction.
The net reactivity of the diene is a balance of these two effects. While the methyl group activates the diene system, the acetyl group deactivates it. This push-pull electronic arrangement also heavily influences the regioselectivity, creating a more polarized diene system that leads to a higher preference for specific regioisomers when reacting with unsymmetrical dienophiles. masterorganicchemistry.com Studies on other substituted dienes have shown that substituents can drastically affect endo:exo selectivity. nih.govresearchgate.net
While many Diels-Alder reactions proceed under thermal conditions, some require forcing conditions or fail to occur due to unfavorable electronics. williams.edu Transition metal catalysts can facilitate these cycloadditions under milder conditions. williams.edu Catalysts, often based on cobalt, nickel, or other metals, can coordinate to the diene or dienophile, altering their electronic properties and lowering the activation energy of the reaction. nih.govorganic-chemistry.org
For a substrate like this compound, where substituents have conflicting electronic effects, thermal reactions might be sluggish. A transition metal catalyst could offer a viable pathway to the desired cycloadduct. williams.edu For example, cobalt-catalyzed processes have been shown to effect intramolecular [4+2] cycloadditions of otherwise unreactive dienynes. williams.edu These catalyzed reactions can also control selectivity, sometimes favoring the formation of different isomers than the thermal counterpart. nih.govacs.org The ability of the catalyst to retain the stereochemistry of the reactants is a synthetically valuable feature. williams.edu
Electrocyclic reactions involve the intramolecular cyclization of a conjugated polyene or the reverse ring-opening process. libretexts.org For 1,3-cyclohexadiene (B119728) and its derivatives, the most studied reaction of this type is the photochemical ring-opening to form a 1,3,5-hexatriene (B1211904) derivative. nih.govresearchgate.net This reaction is a cornerstone of photochemistry and serves as a model for processes like the biological synthesis of vitamin D. nih.gov
The photoinduced ring-opening of 1,3-cyclohexadiene to 1,3,5-hexatriene is an ultrafast process that occurs on a femtosecond timescale. researchgate.netnih.gov The mechanism is governed by the principles of orbital symmetry, specifically the Woodward-Hoffmann rules, which predict a conrotatory motion for the termini of the breaking sigma bond under photochemical conditions. nih.govamazonaws.com
The process begins with the absorption of a UV photon, exciting the molecule from its ground state (S₀) to an electronically excited state (S₁). researchgate.net The molecule then evolves rapidly on the excited-state potential energy surface towards a conical intersection, a point where the excited and ground state surfaces meet. arxiv.org This provides an efficient pathway for non-radiative relaxation back to the ground state. researchgate.net Upon returning to the ground state, the molecule can either revert to the closed-ring cyclohexadiene structure or proceed to the open-ring 1,3,5-hexatriene product. researchgate.net The entire process, from photoexcitation to the initial formation of the hexatriene, occurs within approximately 150-200 femtoseconds. researchgate.netarxiv.org
For this compound, the resulting product would be a substituted hexatriene. The conrotatory ring-opening dictates the stereochemistry of the newly formed double bonds in the hexatriene product.
Key Steps in the Photochemical Ring-Opening of 1,3-Cyclohexadiene
| Step | Description | Approximate Timescale | Key Features |
| 1. Photoexcitation | Absorption of a UV photon promotes the molecule from the S₀ ground state to the S₁ excited state. | Instantaneous | Occurs in the Franck-Condon region. nih.gov |
| 2. Excited-State Dynamics | The molecule moves along the excited-state potential energy surface, initiating the C-C bond elongation. | ~30-55 fs | Motion is directed towards a conical intersection. nih.govnih.gov |
| 3. Non-Adiabatic Transition | The molecule passes through one or more conical intersections, allowing for efficient internal conversion back to the S₀ ground state. | ~80-150 fs | The point where the Born-Oppenheimer approximation breaks down. researchgate.netarxiv.org |
| 4. Ground-State Evolution | On the S₀ surface, the wave packet bifurcates, leading to either the ring-opened hexatriene product or the reformed cyclohexadiene reactant. | Sub-picosecond | The motion follows a conrotatory path as predicted by Woodward-Hoffmann rules. nih.govresearchgate.net |
Photoisomerization and Electrocyclic Ring-Opening Reactions
Identification and Dynamics of Electronic States and Conical Intersections
The photochemistry of 1,3-cyclohexadiene (CHD) and its derivatives is a cornerstone for understanding pericyclic reactions, governed by the principles of electronic excited states and their decay through conical intersections. The photoinduced ring-opening of the cyclohexadiene core to a hexatriene structure is an ultrafast and efficient process. nih.gov This transformation is mediated by the topology of its potential energy surfaces. Upon photoexcitation, the molecule is promoted to an electronically excited state. The subsequent dynamics, including isomerization, are dictated by the presence of conical intersections (CIs), which are points of degeneracy between two electronic states. arxiv.org These CIs act as funnels, facilitating rapid, non-radiative transitions from the excited state back to the ground state. researchgate.netrsc.org
For the parent 1,3-cyclohexadiene, the reaction proceeds from the initially populated bright 1B state to a dark 2A state. The wavepacket then moves towards a CI with the ground state (S₀). nih.gov The molecule's geometry at this CI determines the reaction outcome, where it can either relax back to the cyclohexadiene ground state or proceed to form the 1,3,5-hexatriene photoproduct. arxiv.org The presence of substituents, such as the acetyl and methyl groups in this compound, influences the energies of these electronic states and the specific geometry of the conical intersections, but the fundamental mechanism of excited-state dynamics through a CI remains the operative pathway for photoreactions. Intense laser fields can even be used to create "light-induced conical intersections," which can modify the potential energy surfaces and control the isomerization product ratios. arxiv.org
**3.2. Addition Reactions
Addition Reactions
Electrophilic Additions: Kinetic vs. Thermodynamic Control
The conjugated diene system in this compound is susceptible to electrophilic addition. The reaction with an electrophile, such as HBr, can yield two primary types of products: the 1,2-adduct and the 1,4-adduct. The distribution of these products is a classic example of kinetic versus thermodynamic control. libretexts.orgpressbooks.pub
The reaction is initiated by the protonation of one of the double bonds, leading to the formation of a resonance-stabilized allylic carbocation. For this compound, protonation at C4 is favored due to the formation of a more substituted and stable carbocation intermediate. The subsequent attack by the bromide nucleophile can occur at either of the two carbons sharing the positive charge.
Kinetic Control: At low temperatures (e.g., 0°C or below), the reaction is irreversible, and the product that is formed fastest predominates. libretexts.orgchadsprep.com This is the kinetic product . The rate of formation is determined by the activation energy of the final step. The kinetic product often results from the nucleophile attacking the carbon atom with the highest positive charge density in the most stable resonance contributor of the carbocation. chadsprep.com
Thermodynamic Control: At higher temperatures (e.g., 40°C), the addition becomes reversible. pressbooks.pubmasterorganicchemistry.com Under these conditions, an equilibrium is established between the reactants, intermediates, and products. The most stable product, known as the thermodynamic product , will be the major component of the final mixture, regardless of how fast it is formed. libretexts.org The stability of the final alkene product is the determining factor; more substituted double bonds are generally more stable. masterorganicchemistry.com
| Condition | Control Type | Major Product | Key Factor |
| Low Temperature | Kinetic | 1,2-Adduct | Lower activation energy; faster rate of formation. libretexts.org |
| High Temperature | Thermodynamic | 1,4-Adduct | Greater stability of the final product (more substituted alkene). masterorganicchemistry.com |
An interactive table summarizing the conditions for electrophilic addition.
Radical-Mediated Addition Processes
In addition to electrophilic reactions, the conjugated diene structure of this compound can undergo radical-mediated additions. These processes are initiated by a radical species that adds to one of the double bonds. Similar to electrophilic addition, this initial step generates a resonance-stabilized allylic radical.
The attacking radical typically adds to a terminal carbon of the diene system to form the more stable allylic radical intermediate. nih.gov This intermediate can then react further, for instance, by abstracting an atom from another molecule to complete the addition process. For example, the addition of a trifluoromethyl radical (CF₃•) to a diene results in an allylic radical, which can then be oxidized or undergo further reactions to yield the final product. nih.gov The regioselectivity of the initial radical attack and the subsequent steps are influenced by steric factors and the stability of the radical intermediates. In some radical processes, 1,4-cyclohexadiene (B1204751) derivatives can act as hydrogen atom donors, initiating a radical reaction cascade. researchgate.net
Oxidative and Reductive Transformations
Catalytic Transfer Hydrogenation utilizing Cyclohexadiene Scaffolds
Cyclohexadiene scaffolds are effective hydrogen donors in catalytic transfer hydrogenation reactions. This process provides a safer and more convenient alternative to using high-pressure molecular hydrogen or metal hydrides. acgpubs.org In these reactions, the cyclohexadiene derivative donates a molecule of hydrogen to a substrate, becoming aromatized in the process. The driving force for this reaction is the formation of the highly stable aromatic ring.
The reaction is facilitated by a transition-metal catalyst, such as those based on iridium, palladium, or iron. acs.orgresearchgate.netnih.gov The general mechanism involves the coordination of the catalyst to the cyclohexadiene. Hydrogen is then transferred from the diene to the catalyst, forming a metal-hydride intermediate, and subsequently to the target substrate (e.g., an alkene, imine, or carbonyl group). nih.govresearchgate.net
Example Catalytic Systems for Transfer Hydrogenation:
Iridium Catalysts: Complexes like [Ir(cod)Cl]₂ combined with ligands such as BIPHEP are used to couple 1,3-cyclohexadiene to alcohols. acs.orgnih.gov
s-Block Metal Catalysts: Alkali metal complexes have been shown to be effective pre-catalysts for the transfer hydrogenation of imines to amines using 1,4-cyclohexadiene as the hydrogen source. researchgate.net
Iron Catalysts: Simple iron salts like FeBr₃ can catalyze the transfer hydrogenation of alkenes using 1,4-cyclohexadiene under mild conditions. researchgate.net
Ozonolysis and Related Oxidative Cleavages
Ozonolysis is a powerful method for the oxidative cleavage of the carbon-carbon double bonds within the this compound ring. This reaction breaks the ring system, yielding smaller, oxygenated fragments, typically aldehydes or ketones after a reductive workup, or carboxylic acids after an oxidative workup. masterorganicchemistry.com
The reaction proceeds through the initial addition of ozone (O₃) to a double bond to form a primary ozonide (molozonide). This intermediate is unstable and rapidly rearranges to a more stable secondary ozonide. masterorganicchemistry.com For conjugated systems like 1,3-cyclohexadiene, ozone can react at either double bond. Studies on the ozonolysis of 1,3-cyclohexadiene have shown that the reaction can proceed through the expected Criegee mechanism to form the primary ozonide, but alternative pathways, such as hydrogen abstraction, can also occur. nih.gov
The cleavage of both double bonds in this compound would result in the formation of several smaller carbonyl-containing molecules. The specific products depend on the workup conditions (reductive vs. oxidative) used to decompose the ozonide intermediate. masterorganicchemistry.commdpi.com For instance, ozonolysis of 1,4-cyclohexadiene derivatives in the presence of methanol (B129727) can lead to the formation of β-keto esters through the formation of intermediate 1,2-dioxolane derivatives. nih.govresearchgate.net
Redox Chemistry of Cyclohexadiene Derivatives
The redox chemistry of cyclohexadiene derivatives is characterized by their ability to participate in both oxidation and reduction processes, often driven by the thermodynamic stability of forming an aromatic ring.
Oxidation and Aromatization
Cyclohexadiene systems can be oxidized to form substituted benzene (B151609) derivatives. This aromatization is a powerful driving force for the reaction. For instance, phenyl-substituted cyclohexadienals have been shown to undergo spontaneous aromatization, a process that can be driven to completion in quantitative yields using oxidizing agents like potassium permanganate. nih.gov
Another key aspect of their redox behavior is the ability of certain derivatives to act as reducing agents. Pro-aromatic and volatile 1-methyl-1,4-cyclohexadiene (B1585077) (MeCHD) serves as an effective hydrogen-atom source for the reduction of ortho- and para-quinones to their corresponding catechols and hydroquinones. researchgate.netnih.gov The reaction is efficient and proceeds under mild, air-tolerant conditions, with the cyclohexadiene itself being oxidized to toluene, a stable aromatic compound. researchgate.netnih.gov The mechanism of this reduction can proceed through a radical pathway via hydrogen atom transfer (HAT) or, in the presence of an acid catalyst like trifluoroacetic acid, through a hydride transfer process. researchgate.netnih.gov
The choice of solvent can significantly impact the efficiency of these reductions, as demonstrated in the reduction of 3,5-di-tert-butyl-1,2-benzoquinone by MeCHD.
| Solvent | Conversion (%) |
|---|---|
| Toluene | >99 |
| Dichloromethane | 98 |
| Cyclohexane (B81311) | 94 |
| Hexane | 92 |
| Acetonitrile (B52724) | 5 |
| Methanol | 1 |
| Tetrahydrofuran | 0 |
| Dimethyl sulfoxide | 0 |
Data derived from representative results for the reduction of 3,5-di-tert-butyl-1,2-benzoquinone. doi.org
Reduction
The synthesis of cyclohexadiene derivatives can be achieved through various methods, including the Birch reduction and other redox techniques. researchgate.net Ozonolysis represents another oxidative pathway where the double bonds of the cyclohexadiene ring are cleaved. For example, the complete ozonolysis of 3-methyl-4-(prop-1-en-1-yl)cyclohexene, followed by a reductive workup with dimethyl sulfide, results in the formation of various aldehydes and lactones. researchgate.net
Ring-Opening Reactions of Cycloadducts (e.g., Acylnitroso Cycloadducts of 1,3-Cyclohexadiene)
Cyclohexadiene and its derivatives are valuable dienes in cycloaddition reactions, forming bicyclic adducts. The subsequent ring-opening of these cycloadducts provides a route to highly functionalized acyclic or larger ring systems.
Photochemical Ring-Opening
A classic reaction of the 1,3-cyclohexadiene core is its photochemically induced electrocyclic ring-opening to form 1,3,5-hexatriene. nih.gov This pericyclic reaction is a textbook example governed by the Woodward-Hoffmann rules and has been studied extensively. nih.gov The reaction proceeds through excitation to a high-lying electronic state that guides the molecule along the reaction path toward the open-chain isomer. nih.gov
Ring-Opening of Acylnitroso Cycloadducts
The resulting cycloadducts, containing a nitrogen-oxygen bond within a bicyclic framework, are precursors for further transformations. The strain within the bicyclic system and the presence of the heteroatoms can facilitate ring-opening reactions, leading to diverse and complex molecular architectures. For example, the ene reaction of acylnitroso intermediates with natural products like parthenolide (B1678480) has been used to synthesize new, functionalized analogues. mdpi.com
The general reaction pathway can be summarized as follows:
| Step | Description | Reactants | Product |
|---|---|---|---|
| 1. Cycloaddition | Diels-Alder reaction between the cyclohexadiene derivative and an in-situ generated acylnitroso species. | 1,3-Cyclohexadiene derivative + Acylnitroso compound | Bicyclic Acylnitroso Cycloadduct |
| 2. Ring-Opening | Cleavage of one or more bonds in the bicyclic adduct, often promoted by reagents, heat, or light, to relieve ring strain. | Bicyclic Acylnitroso Cycloadduct | Functionalized open-chain or larger ring compound |
Mechanistic Investigations of 1 Acetyl 4 Methyl 1,3 Cyclohexadiene Transformations
Elucidation of Reaction Intermediates
The nature of intermediates in reactions of 1-acetyl-4-methyl-1,3-cyclohexadiene is highly dependent on the reaction type. While many transformations are concerted, proceeding without a discrete intermediate, certain conditions can lead to the formation of transient species.
In the context of cycloaddition reactions, such as the Diels-Alder reaction, the process is generally considered to be concerted, occurring in a single step through a cyclic transition state without the formation of a true intermediate libretexts.orgadichemistry.com. However, computational studies on related systems suggest that highly asynchronous transition states can possess significant zwitterionic or diradical character, particularly when influenced by catalysts or strong electronic effects from substituents mdpi.com. For this compound, the push-pull nature of its substituents could enhance this charge separation in the transition state, though a distinct ionic intermediate is not typically invoked.
Conversely, radical intermediates are central to other transformations. Hydrogen Atom Transfer (HAT) reactions, where the cyclohexadiene moiety can act as a hydrogen donor, proceed via the formation of a stabilized radical researchgate.net. Abstraction of a hydrogen atom, likely from the C6 methylene position, would generate a substituted cyclohexadienyl radical. The stability of this radical is influenced by the delocalization of the unpaired electron across the π-system and interaction with the substituents. In some cases, radical cyclization can be initiated, leading to difunctionalized products nih.gov. For instance, the reaction of a strained cyclic allene like 1,2-cyclohexadiene with a radical trap such as TEMPO has been shown to proceed through a monoradical intermediate nih.gov.
Photochemical reactions, such as electrocyclic ring-opening, involve electronically excited-state intermediates. Upon photoexcitation, the molecule can reach a transient minimum on the excited-state potential energy surface, often referred to as a pericyclic minimum, before relaxing to the ground state of the product acs.orgacs.org.
Analysis of Transition State Structures
The transition state is the ephemeral, high-energy structure that lies at the peak of the reaction energy profile, and its geometry dictates the stereochemical and kinetic outcomes of a reaction. For pericyclic reactions of this compound, the transition state is a cyclic arrangement of atoms where bonds are simultaneously broken and formed libretexts.org.
In Diels-Alder reactions, this involves a six-membered cyclic transition state. Computational studies using Density Functional Theory (DFT) on the reaction of 1,3-cyclohexadiene (B119728) with substituted dienophiles reveal a concerted but asynchronous mechanism researchgate.netutcluj.ro. Asynchronicity means that the formation of the two new sigma (σ) bonds is not perfectly simultaneous; one bond may begin to form before the other. This is influenced by the electronic and steric nature of the substituents on both the diene and dienophile researchgate.net. The transition state is characterized as a true saddle point on the potential energy surface by the presence of a single imaginary vibrational frequency, which corresponds to the atomic motion along the reaction coordinate researchgate.net.
The stereochemistry of electrocyclic reactions, such as the ring-opening of a cyclohexadiene to a hexatriene, is governed by the symmetry of the molecular orbitals involved, as described by the Woodward-Hoffmann rules libretexts.orgopenstax.org. These reactions proceed through Hückel-type transition states for thermal processes involving 4n+2 π-electrons, leading to specific, predictable stereochemical outcomes (e.g., disrotatory motion) libretexts.org.
Below is a table summarizing computed parameters for a representative Diels-Alder transition state, based on data from analogous systems.
| Parameter | Description | Typical Value (Å or kcal/mol) |
|---|---|---|
| C1-Cα Forming Bond Length | The distance between a terminal carbon of the diene and the dienophile. | 2.2 - 2.4 Å |
| C4-Cβ Forming Bond Length | The distance between the other terminal carbon of the diene and the dienophile. | 2.3 - 2.5 Å |
| Asynchronicity (Δd) | The difference between the two forming bond lengths (|d1 - d2|). | > 0.1 Å |
| Activation Energy (Ea) | The energy barrier for the reaction. | 7 - 12 kcal/mol |
Data are illustrative and based on computational studies of similar Diels-Alder reactions involving substituted dienes. longdom.org
Hydrogen Atom Transfer Mechanisms in Cyclohexadiene Reactions
Cyclohexadiene derivatives can serve as effective hydrogen atom donors, a reactivity that is central to various reduction and radical-mediated processes. The mechanism of hydrogen atom transfer (HAT) from this compound is expected to involve the homolytic cleavage of a C-H bond, typically from one of the allylic positions (C5 or C6), to form a resonance-stabilized cyclohexadienyl radical rsc.org.
The reaction can be initiated by a radical species (R•) as follows: C₈H₁₀O + R• → [C₈H₉O]• + R-H
In some cases, particularly in the presence of acid, the mechanism can shift from a neutral radical pathway to a hydride transfer process researchgate.net. The rate and selectivity of HAT are influenced by stereoelectronic effects. Studies on substituted cyclohexane (B81311) systems have shown that the transfer of an axial β-hydrogen atom can occur more rapidly than an equatorial one, a preference attributed to better orbital overlap between the C-H bond and the adjacent semi-occupied p-orbital in the developing radical rsc.org. Furthermore, strain release in the transition state can significantly enhance the reactivity of certain C-H bonds, with tertiary equatorial C-H bonds being more reactive than tertiary axial ones nih.gov. The rate of HAT can also be influenced by the polarity of the attacking radical and the solvent environment acs.org.
Steric and Electronic Effects on Reaction Pathways and Outcomes
The substituents on the 1,3-cyclohexadiene ring profoundly influence reaction pathways and product selectivity through a combination of steric and electronic effects.
Electronic Effects: The 4-methyl group is electron-donating through hyperconjugation, increasing the electron density of the diene system. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), which typically accelerates normal-electron-demand Diels-Alder reactions where the diene acts as the nucleophile amazonaws.com. Conversely, the 1-acetyl group is strongly electron-withdrawing due to resonance and inductive effects. This lowers the energy of both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO). The net effect is a "push-pull" system that polarizes the diene. This polarization dictates the regioselectivity of cycloaddition reactions, as the electron density at C-4 is enhanced while it is reduced at C-1 amazonaws.com.
Steric Effects: The presence of the methyl group at the C-4 position and the acetyl group at the C-1 position introduces steric hindrance. This bulkiness can impede the approach of a dienophile or other reactants, influencing the facial selectivity of the attack amazonaws.com. In Diels-Alder reactions, steric hindrance can affect the ratio of endo to exo products. While the endo product is often kinetically favored due to secondary orbital interactions, significant steric repulsion can favor the formation of the more thermodynamically stable exo product mdpi.com.
The interplay of these effects is summarized in the table below.
| Effect | 4-Methyl Group | 1-Acetyl Group | Combined Influence |
|---|---|---|---|
| Electronic | Electron-donating (raises HOMO) | Electron-withdrawing (lowers HOMO/LUMO) | Polarizes the π-system, directs regioselectivity. |
| Steric | Moderate steric hindrance at C4 end. | Moderate steric hindrance at C1 end. | Influences facial selectivity and endo/exo ratios. |
Solvent Effects on Reaction Dynamics and Kinetics
The choice of solvent can dramatically alter the rate, and sometimes the mechanism, of chemical reactions involving this compound. The effects are particularly pronounced when the polarity of the reactants and the transition state differ significantly.
For reactions involving charged intermediates or highly polar transition states, increasing solvent polarity generally increases the reaction rate by stabilizing the transition state more than the reactants youtube.com. In HAT reactions, solvent choice can influence the dominant mechanism. Nonpolar solvents tend to favor true hydrogen atom transfer, whereas polar solvents can promote pathways with more electron-transfer character chemrxiv.org. The rate constant for HAT can be increased in nonpolar solvents acs.org.
The table below illustrates the general trends of solvent effects on reaction rates for different mechanism types.
| Reaction Type | Solvent Polarity | General Effect on Rate | Reason |
|---|---|---|---|
| Nonpolar Pericyclic (e.g., Diels-Alder) | Increased | Often Accelerates | Hydrophobic effects; stabilization of polar transition state. nih.govchemrxiv.org |
| Polar/Ionic Reaction | Increased | Accelerates | Stabilization of charged transition state/intermediate. youtube.com |
| Radical HAT | Decreased (Nonpolar) | Often Accelerates | Favors concerted H-atom transfer over polar pathways. acs.org |
Theoretical and Computational Studies of 1 Acetyl 4 Methyl 1,3 Cyclohexadiene
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational preferences of 1-acetyl-4-methyl-1,3-cyclohexadiene. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to find the lowest energy geometry of the molecule by optimizing bond lengths, bond angles, and dihedral angles.
For the parent 1,3-cyclohexadiene (B119728) (CHD), studies have shown it adopts a nonplanar, twisted conformation with C2 symmetry. researchgate.net The conformational flexibility of the CHD ring involves two primary low-energy deformation modes: a rotation around the C(sp³)–C(sp²) single bonds, which constitutes the pathway for ring inversion, and a flattening of the conjugated butadiene segment. researchgate.net
The introduction of acetyl and methyl substituents at the C1 and C4 positions, respectively, significantly influences this conformational landscape. The methyl group at the C4 position is expected to have a relatively small steric impact. In contrast, the acetyl group at the C1 position, being a part of the conjugated system, introduces steric and electronic effects. Its orientation relative to the diene system is critical. Quantum chemical calculations would seek to determine the preferred rotational conformation (s-cis vs. s-trans) of the acetyl group relative to the C1=C2 double bond, as this affects both steric hindrance and electronic conjugation. The interplay between maximizing π-system conjugation and minimizing steric repulsion determines the final, most stable molecular conformation.
Below is a table of representative calculated structural parameters for the 1,3-cyclohexadiene ring, illustrating how substituents might influence the geometry.
| Parameter | 1,3-Cyclohexadiene (Calculated) | This compound (Predicted Effect) |
| Bond Lengths (Å) | ||
| C1=C2 | ~1.35 Å | Slightly elongated due to conjugation with acetyl C=O |
| C2=C3 | ~1.46 Å | Minor change |
| C3=C4 | ~1.36 Å | Minor change |
| C4-C5 | ~1.51 Å | Minor change |
| C5-C6 | ~1.54 Å | Minor change |
| C6-C1 | ~1.51 Å | Minor change |
| Bond Angles (°) | ||
| ∠C6-C1-C2 | ~122° | May be distorted due to steric interaction with acetyl group |
| ∠C1-C2-C3 | ~123° | Minor change |
| ∠C2-C3-C4 | ~123° | Minor change |
| Dihedral Angles (°) | ||
| C6-C1-C2-C3 | ~-7° | Value will depend on the overall ring twist and substituent effects |
| C1-C2-C3-C4 | ~0° | Expected to remain nearly planar to maintain conjugation |
Note: The data for this compound is predictive and based on established principles of substituent effects. Actual values would require specific DFT or ab initio calculations.
Computational Modeling of Reaction Pathways (e.g., Potential Energy Surfaces for Pericyclic Reactions)
A primary example is the photochemical electrocyclic ring-opening of 1,3-cyclohexadiene to form 1,3,5-hexatriene (B1211904), a reaction that serves as a prototype for many important biological and chemical processes. nih.govwolfresearchgroup.com Computational studies have detailed this ultrafast reaction, showing that upon photoexcitation, the molecule moves on a steeply repulsive excited-state PES, which drives the conrotatory ring-opening motion as predicted by the Woodward-Hoffmann rules. nih.govnih.gov The reaction proceeds through a conical intersection, a point where two electronic potential energy surfaces become degenerate, allowing for an efficient, radiationless transition back to the ground state of either the reactant or the product. acs.orgpsu.edu
For this compound, computational modeling would predict how the substituents affect this PES. The electronic nature of the acetyl and methyl groups can alter the energy and topography of the excited-state surfaces and the conical intersection. aip.org Substituents are known to influence the photodynamics and quantum yields of such reactions, and modeling can elucidate the origins of these effects. chemrxiv.org For instance, the substituents could stabilize or destabilize the transition state for ring-opening, thereby affecting the reaction rate and efficiency. These computational investigations provide a detailed, atomistic view of the reaction dynamics that is essential for understanding and controlling such chemical transformations. rsc.orgresearchgate.net
Analysis of Electronic States and Their Dynamical Evolution in Photochemical Processes
The photochemical behavior of this compound is governed by its electronic states and the dynamics of transitions between them. Computational methods, including time-dependent DFT (TD-DFT) and multireference methods like CASSCF, are used to calculate the energies and properties of the ground and excited electronic states.
The photochemistry of the parent 1,3-cyclohexadiene (CHD) is well-established. mit.edu The process begins with the absorption of a photon, promoting the molecule from its ground state (S₀ or 1A) to a bright, singly-excited state (S₂ or 1B). acs.org From the Franck-Condon region, the molecule undergoes ultrafast internal conversion, typically within tens of femtoseconds, to a lower-lying, dark, doubly-excited state (S₁ or 2A). nih.govacs.org It is on the PES of this S₁ state that the key structural changes leading to ring-opening occur. The system then funnels through a conical intersection (S₁/S₀) to return to the ground state potential energy surface, yielding either the ring-opened hexatriene product or reverting to the cyclohexadiene reactant. nih.govacs.org
The presence of the acetyl and methyl substituents on the CHD ring will modify this electronic landscape.
Excitation Energies: The electron-withdrawing acetyl group, in conjugation with the diene, is expected to lower the energy of the π* orbitals, leading to a red-shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum compared to the parent CHD.
State Character: Substituents can alter the character of the excited states and the topography of the conical intersections. aip.org This can influence the non-radiative decay pathways and, consequently, the quantum yield of the ring-opening reaction.
Dynamical Evolution: Nonadiabatic dynamics simulations, which model the movement of atoms across different electronic states, can be used to trace the entire photochemical process. acs.orgacs.org These simulations would reveal the precise timescale of events—from initial excitation to internal conversion and passage through the conical intersection—for the substituted molecule, providing a complete picture of the excited-state evolution.
A summary of the key electronic states and their roles in the photochemistry of a cyclohexadiene system is presented below.
| Electronic State | Symmetry Label | Key Characteristics | Role in Photochemistry |
| S₀ | 1A | Ground Electronic State | Initial state before photoexcitation. |
| S₁ | 2A | Dark, doubly-excited character | The "reactive state" where ring-opening motion occurs. |
| S₂ | 1B | Bright, singly-excited character | The state initially populated upon UV light absorption (Franck-Condon state). |
| S₁/S₀ CI | N/A | Conical Intersection | Funnel for efficient, ultrafast non-radiative decay from S₁ back to the S₀ surface. |
Predictive Modeling of Reactivity, Regioselectivity, and Stereoselectivity
Predictive modeling uses computational chemistry to forecast the outcome of chemical reactions, including reactivity, regioselectivity, and stereoselectivity. For this compound, a key reaction to model is the Diels-Alder cycloaddition, where it acts as the diene component.
Conceptual DFT provides a powerful framework for this analysis. mdpi.com Reactivity is predicted by calculating global reactivity indices for the diene and its reaction partner (the dienophile). Key indices include:
Chemical Potential (μ): Related to the molecule's tendency to exchange electron density.
Hardness (η): A measure of resistance to charge transfer.
Electrophilicity (ω): Describes the ability of a molecule to accept electrons.
Nucleophilicity (N): Describes the ability of a molecule to donate electrons.
The substituents on the diene ring have a predictable effect on these indices. The electron-donating methyl group at C4 increases the diene's nucleophilicity, while the electron-withdrawing acetyl group at C1 increases its electrophilicity. rsc.orgresearchgate.net In a normal-electron-demand Diels-Alder reaction, the reaction rate is enhanced by increasing the nucleophilicity of the diene and the electrophilicity of the dienophile. This is reflected in a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. rsc.org
When reacting with an unsymmetrical dienophile, this compound can form two different constitutional isomers (regioisomers). Computational modeling can predict the favored regioisomer by analyzing the interactions between the frontier molecular orbitals. The reaction generally proceeds through a transition state where the most nucleophilic atom of the diene aligns with the most electrophilic atom of the dienophile. mdpi.commasterorganicchemistry.com DFT calculations can precisely locate the transition state structures for both possible pathways, and the pathway with the lower activation energy will correspond to the major product. beilstein-journals.org Similarly, the model can predict stereoselectivity (e.g., endo vs. exo products) by comparing the activation energies of the respective stereoisomeric transition states. researchgate.net
The table below illustrates the expected influence of the substituents on the electronic properties and reactivity of the diene in a Diels-Alder reaction.
| Property | 1,3-Cyclohexadiene | This compound | Rationale for Change |
| HOMO Energy | Baseline | Higher | The electron-donating CH₃ group at C4 raises the HOMO energy. |
| LUMO Energy | Baseline | Lower | The electron-withdrawing acetyl group at C1 lowers the LUMO energy. |
| HOMO-LUMO Gap | Baseline | Smaller | The combined effects of the substituents decrease the gap. |
| Global Nucleophilicity (N) | Moderate | Higher | The dominant effect of the electron-donating CH₃ group increases nucleophilicity. |
| Global Electrophilicity (ω) | Low | Higher | The electron-withdrawing acetyl group increases electrophilicity. |
| Predicted Reactivity | Moderate | Higher | The smaller HOMO-LUMO gap and increased nucleophilicity enhance reactivity in normal-demand Diels-Alder reactions. |
Derivatization and Functionalization Strategies for 1 Acetyl 4 Methyl 1,3 Cyclohexadiene
Introduction of Novel Functional Groups onto the Cyclohexadiene Scaffold
The introduction of new functional groups onto the 1-acetyl-4-methyl-1,3-cyclohexadiene framework is a foundational step in its elaboration into more complex structures. The conjugated diene system is the primary site for such modifications. A variety of synthetic methods can be employed to functionalize the scaffold, leveraging the reactivity of the double bonds. mdpi.comresearchgate.netnih.gov
Radical reactions, for instance, offer a powerful means to introduce functionality. Precursors designed around a cyclohexadiene core can serve as sources for specific radicals. nih.govst-andrews.ac.uk For example, 1-functionalized cyclohexa-2,5-dienes can donate a hydrogen atom, forming a cyclohexadienyl radical. This radical can then extrude the functional group as a free radical, a process driven by the restoration of aromaticity to the ring. nih.govst-andrews.ac.uk This principle could be adapted to generate carbon- or heteroatom-centered radicals for subsequent addition reactions, effectively introducing new groups onto the diene system.
Palladium-catalyzed three-component reactions represent another sophisticated strategy for the difunctionalization of cyclic dienes. A notable example is the arylation/amination of 1,3-cyclohexadiene (B119728), which simultaneously forms new C-C and C-N bonds. dicp.ac.cn This method provides access to chiral cyclohexenylamines, which are valuable building blocks in medicinal and materials chemistry. dicp.ac.cn The success of such reactions often hinges on the design of specific ligands that control both regioselectivity and enantioselectivity. dicp.ac.cn
Furthermore, the diene structure is amenable to cycloaddition reactions, which can introduce complex carbocyclic or heterocyclic ring systems. Organocatalytic methods, for example, can facilitate [4+2] cycloadditions with various dienophiles, leading to the formation of bicyclic structures with high stereocontrol. nih.gov The specific functional groups introduced depend on the nature of the dienophile used in the reaction.
These strategies highlight the versatility of the cyclohexadiene scaffold, allowing for the controlled introduction of a wide array of functional groups, which is essential for the synthesis of diverse and complex molecular targets.
Stereocontrolled Functionalization via Desymmetrisation Reactions
Desymmetrization of prochiral cyclohexadiene derivatives is a powerful strategy for the enantioselective synthesis of complex molecules, allowing for the creation of multiple stereocenters with high levels of control. rsc.orgnih.govresearchgate.netnih.gov For a molecule like this compound, which possesses a plane of symmetry, reactions that differentiate between its two enantiotopic faces or functional groups can lead to valuable chiral building blocks.
Iodocyclization has been demonstrated as an effective method for the desymmetrization of cyclohexa-1,4-dienes. nih.gov This type of reaction involves the electrophilic attack of iodine on a double bond, followed by the intramolecular capture of the resulting iodonium (B1229267) ion by a tethered nucleophile. benthamdirect.comresearchgate.netcedia.edu.ecingentaconnect.com This process can proceed through various modes of cyclization (e.g., 5-endo, 6-exo) and has been shown to occur with complete diastereocontrol and in good yields. nih.gov
By attaching a nucleophilic group (such as a hydroxyl or carboxyl group) to the this compound scaffold, a similar iodocyclization or a more general haloetherification/halolactonization could be envisioned. The reaction would proceed via a halonium ion intermediate, with the tethered nucleophile attacking in an intramolecular fashion to form a new heterocyclic ring. The stereochemistry of the newly formed centers would be dictated by the geometry of the cyclization transition state, effectively desymmetrizing the original diene.
Table 1: Potential Iodocyclization Reactions for Desymmetrization This table is illustrative, showing potential outcomes based on established principles of iodocyclization.
| Tethered Nucleophile | Reagent | Expected Cyclization Mode | Product Type |
| Hydroxyl (-OH) | I2, NaHCO3 | 5-exo or 6-endo | Iodinated cyclic ether |
| Carboxylic Acid (-COOH) | I2, K2CO3 | 5-exo or 6-endo | Iodinated lactone |
| Amide (-CONH2) | I2, base | 5-exo or 6-endo | Iodinated lactam |
Prins Cyclisation Reactions
The Prins cyclization is another powerful tool for the desymmetrization of dienes. researchgate.net This reaction involves the acid-catalyzed condensation of a carbonyl compound with an alkene (or diene), leading to the formation of oxygen-containing heterocycles. researchgate.netcardiff.ac.uk The reaction proceeds through an oxocarbenium ion, which is then attacked by the π-system of the diene.
For cyclohexa-1,4-dienes, the Prins-pinacol rearrangement has been successfully used for desymmetrization, yielding benzo[c]furan carboxaldehyde derivatives with complete stereocontrol. researchgate.net Improved conditions using strong acids like triflic acid have been shown to produce clean reactions with high regioselectivity. cardiff.ac.uk A similar strategy could be applied to this compound. By reacting the diene with an aldehyde in the presence of a Lewis or Brønsted acid, a cyclization cascade could be initiated. The stereochemical outcome would be controlled by the facial selectivity of the initial attack on the oxocarbenium ion and the subsequent cyclization steps, leading to a chiral, functionalized product.
Table 2: Factors Influencing Stereocontrol in Prins Cyclization This table outlines general factors known to influence the stereochemical outcome of Prins reactions.
| Factor | Influence on Stereocontrol |
| Lewis/Brønsted Acid | Choice of acid can affect the stability of intermediates and transition states. |
| Solvent | Solvent polarity can influence reaction rates and the stability of charged intermediates. |
| Temperature | Lower temperatures often favor higher stereoselectivity. |
| Substrate Structure | Steric and electronic properties of the diene and aldehyde influence transition state geometries. |
Regioselective Acylation and Related Carbonylations via Organometallic Complexes
Organometallic complexes are instrumental in catalyzing the regioselective introduction of carbonyl groups onto unsaturated scaffolds like this compound. These transformations, including hydroacylation and carbonylation, are highly valuable for their ability to form new carbon-carbon bonds with high degrees of control.
Cobalt-catalyzed hydroacylation of 1,3-dienes with non-chelating aldehydes provides a method for producing β,γ-unsaturated ketones. acs.orgdntb.gov.ua The regioselectivity of this reaction is dependent on the nature of the aldehyde; aromatic aldehydes typically yield 1,4-addition products, while aliphatic aldehydes favor 1,2-hydroacylation. acs.org The mechanism is believed to involve an oxidative cyclization to form a cobaltacycle intermediate, which then undergoes β-hydride elimination and reductive elimination to furnish the product. acs.org Applying this to this compound could allow for the selective installation of a new keto group at either the C2 or C4 position, depending on the chosen aldehyde and reaction conditions.
Palladium-catalyzed carbonylation of 1,3-dienes is another powerful technique, primarily used for the synthesis of diesters. unimi.itresearchgate.netthieme-connect.de This process involves the reaction of a diene with carbon monoxide and an alcohol. The selectivity for linear diesters, such as adipates from 1,3-butadiene, can be exceptionally high (e.g., 97%) under optimized conditions using specific phosphine (B1218219) ligands like 1,2-bis-di-tert-butylphosphinoxylene (dtbpx). unimi.itresearchgate.net The reaction conditions, particularly solvent and methanol (B129727) concentration, have been found to be critical for achieving high selectivity. thieme-connect.de While this method typically targets terminal positions of linear dienes, its adaptation to cyclic dienes could provide a route to dicarbonylated cyclohexene (B86901) derivatives.
More recently, nickel-catalyzed four-component carbonylation reactions have been developed to synthesize β,γ-unsaturated ketones from 1,3-butadiene, arylboronic acids, alkyl bromides, and carbon monoxide. nih.govacs.org This method is advantageous due to its use of an inexpensive catalyst, mild conditions, and excellent 1,4-regioselectivity. nih.govacs.org Such a multi-component strategy could offer a highly convergent approach to complex, functionalized derivatives of this compound.
Table 3: Comparison of Organometallic Carbonyl Functionalization Methods This table summarizes key features of different catalytic methods applicable to 1,3-dienes.
| Method | Metal Catalyst | Carbon Source | Typical Product | Key Feature |
| Hydroacylation | Cobalt | Aldehyde | β,γ-Unsaturated Ketone | Regioselectivity dependent on aldehyde type. acs.org |
| Dicarbonylation | Palladium | Carbon Monoxide | Diester | High selectivity for linear products with specific ligands. unimi.itresearchgate.net |
| Four-Component Coupling | Nickel | CO, Arylboronic Acid, Alkyl Bromide | β,γ-Unsaturated Ketone | High step economy and 1,4-regioselectivity. nih.govacs.org |
Epoxidation and Subsequent Stereoselective Ring-Opening Transformations
Epoxidation of the double bonds in this compound provides a versatile entry point for introducing vicinal functional groups with well-defined stereochemistry. The resulting epoxides are highly strained intermediates that can be opened by a wide range of nucleophiles. rsc.orgchemistrysteps.comresearchgate.net
The epoxidation of cyclohexadiene derivatives can be achieved using various reagents, such as peroxy acids (e.g., m-CPBA) or through directed epoxidation methods. nih.govcardiff.ac.uk For a substituted diene like this compound, epoxidation is expected to occur preferentially at the more electron-rich double bond (the 3,4-double bond), influenced by the electronic and steric effects of the substituents. The facial selectivity of the epoxidation can often be controlled by the presence of nearby directing groups or by using chiral epoxidation catalysts. nih.gov For instance, a hydroxyl group on a side chain can direct the epoxidation to one face of the diene. cardiff.ac.uk
Once formed, the epoxide can undergo stereoselective ring-opening. The regioselectivity and stereochemistry of this step are highly dependent on the reaction conditions. chemistrysteps.comyoutube.comyoutube.com
Under basic or nucleophilic conditions (SN2-type): The nucleophile attacks the less sterically hindered carbon of the epoxide. This results in an anti-diaxial opening of the ring, leading to a trans-configured product. chemistrysteps.comyoutube.com
Under acidic conditions (SN1-like): The reaction proceeds through a transition state with significant carbocationic character. The nucleophile attacks the more substituted carbon atom that can better stabilize the partial positive charge. While the attack is still from the backside, leading to a trans product, the regioselectivity is opposite to that observed under basic conditions. chemistrysteps.comyoutube.com
This dichotomy in reactivity allows for the synthesis of two different constitutional isomers from a single epoxide intermediate, simply by changing the reaction conditions.
Table 4: Regioselectivity of Cyclohexene Epoxide Ring-Opening This table illustrates the predictable outcomes of epoxide ring-opening based on reaction conditions.
| Reaction Condition | Mechanism Type | Site of Nucleophilic Attack | Stereochemical Outcome |
| Basic / Strong Nucleophile | SN2 | Less substituted carbon | Trans (anti-diaxial opening) |
| Acidic / Weak Nucleophile | SN1-like | More substituted carbon | Trans (anti-diaxial opening) |
This epoxidation and ring-opening sequence is a powerful strategy for the stereocontrolled synthesis of highly functionalized cyclohexane (B81311) derivatives from the this compound scaffold. nih.gov
Catalysis in Reactions Involving 1 Acetyl 4 Methyl 1,3 Cyclohexadiene
Transition Metal Catalysis in Synthesis and Transformation (e.g., Pd/C, Ru Complexes, Ti(IV) Catalysts)
Transition metals are pivotal in many organic transformations, and their application to cyclohexadiene chemistry is extensive. While direct studies on 1-Acetyl-4-methyl-1,3-cyclohexadiene are limited, the behavior of related cyclohexadiene systems with catalysts like palladium, ruthenium, and titanium provides significant insight into potential synthetic pathways.
Palladium catalysts are well-known for their role in cross-coupling and cascade reactions. For instance, palladium-catalyzed borylative cyclization of 1,7-enynes has been demonstrated as a method to access functionalized cyclohexanes, showcasing the metal's ability to mediate complex ring formations. rsc.org In reactions involving cyclic dienes, palladium catalysis has been employed for stereoselective diarylation of 1,4-cyclohexadiene (B1204751). researchgate.net Such methodologies could potentially be adapted for the functionalization of this compound, allowing for the introduction of aryl or other organic fragments at specific positions on the cyclohexadiene ring. Palladium-catalyzed cascade reactions, which involve a series of intramolecular transformations, offer a powerful strategy for constructing polycyclic systems from relatively simple starting materials. researchtrend.netvu.nl
Ruthenium complexes have also emerged as versatile catalysts in diene chemistry. They are particularly effective in transformations for the synthesis of conjugated dienes. core.ac.uk Arene-ruthenium complexes, for example, have been shown to be efficient precatalysts for a variety of organic transformations. uliege.be These catalysts could potentially be employed in isomerization or metathesis reactions involving this compound to either modify the substitution pattern or engage in further synthetic elaborations.
Titanium (IV) catalysts offer a unique reactivity profile. While often used in polymerization and hydrofunctionalization reactions, Ti(IV) complexes have also been utilized in atom-economic catalytic reactions. researchgate.net For example, the Ti(O-iPr)₄-EtMgBr catalyzed reaction of dialkyl-substituted alkynes has been shown to produce tetra-alkylhexa-1,3-diene derivatives. mdpi.com Furthermore, titanocene-mediated reductive epoxide opening can be achieved using 1,4-cyclohexadiene as a hydrogen atom donor, highlighting the utility of cyclohexadienes in titanium-mediated radical reactions. mdpi.com These examples suggest that Ti(IV) catalysts could be employed in reactions with this compound to facilitate unique C-C bond formations or radical-mediated transformations.
Table 1: Examples of Transition Metal-Catalyzed Reactions with Cyclohexadiene Analogs
| Catalyst System | Substrate Type | Reaction Type | Product Type | Reference |
| Pd(OAc)₂ / Ligand | 1,7-enynes | Borylative cyclization cascade | Functionalized cyclohexanes | rsc.org |
| Pd(acac)₂ / CsF | 1,4-Cyclohexadiene | Stereoselective 1,3-diarylation | 3-Aryl-5-alkenylcyclohexene derivatives | researchgate.net |
| RuHCl(CO)(PCy₃)₂ | Internal alkynes / Vinyl boronates | Tandem silylative coupling | Conjugated dienes | core.ac.uk |
| Ti(O-iPr)₄ / EtMgBr / Et₂Zn | Dialkyl-substituted alkynes | Carbozincation/Dimerization | Tetra-alkyl-substituted hexa-1,3-dienes | mdpi.com |
| Cp₂TiCl₂ / Zn | Epoxides / 1,4-Cyclohexadiene | Reductive epoxide opening | Alcohols | mdpi.com |
Organocatalytic Applications in Cyclohexadiene Chemistry
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in asymmetric synthesis. While specific applications to this compound are not widely reported, the principles of organocatalysis can be extended to this substrate for various transformations.
One of the key areas where organocatalysis could be applied is in asymmetric Michael additions. Chiral organocatalysts, such as α,β-dipeptides, have been shown to be effective in the enantioselective Michael addition of enolizable aldehydes to various acceptors. mdpi.com The acetyl group in this compound could potentially act as a Michael acceptor, allowing for the enantioselective addition of nucleophiles in the presence of a suitable chiral organocatalyst.
Furthermore, organocatalytic cascade reactions represent a highly efficient strategy for the rapid construction of complex molecular architectures. mdpi.com These reactions, often initiated by the formation of enamines or iminium ions from the interaction of a substrate with a chiral amine catalyst, can lead to the formation of multiple C-C bonds in a single operation. The diene system of this compound could participate in such cascades, for instance, as a diene in a Diels-Alder reaction or as a nucleophile after activation.
Table 2: Potential Organocatalytic Reactions for this compound
| Catalyst Type | Potential Reaction | Potential Product Feature | Reference (Analogous Systems) |
| Chiral Amines | Asymmetric Diels-Alder | Enantiomerically enriched cycloadducts | mdpi.com |
| α,β-Dipeptides | Asymmetric Michael Addition | Chiral center α to the acetyl group | mdpi.com |
Photocatalytic Approaches to Cyclohexadiene Transformations
Photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions that are often difficult to achieve through traditional thermal methods. This approach utilizes light to generate highly reactive species from a photocatalyst, which can then engage in a catalytic cycle.
Furthermore, photocatalysis is often used to generate radical ions, which can undergo a variety of transformations. The this compound could potentially undergo single-electron oxidation or reduction in the presence of a suitable photocatalyst and light, leading to radical cation or radical anion intermediates. These reactive species could then participate in subsequent bond-forming or rearrangement reactions. The use of 1-methyl-1,4-cyclohexadiene (B1585077) as a hydrogen atom source in the reduction of quinones, sometimes in the presence of trifluoroacetic acid as a catalyst, hints at the potential for radical-based transformations involving cyclohexadiene systems. nih.govresearchgate.net Although not a photocatalytic process, this demonstrates the accessibility of radical pathways for cyclohexadienes.
The exploration of photocatalytic approaches for the transformation of this compound represents a promising and largely unexplored area of research.
Regioselectivity and Stereoselectivity Studies in Transformations of 1 Acetyl 4 Methyl 1,3 Cyclohexadiene
Control of Diastereoselectivity and Enantioselectivity in New Bond Formation
No published studies were identified that specifically investigate the diastereoselective or enantioselective formation of new bonds in reactions involving 1-Acetyl-4-methyl-1,3-cyclohexadiene. While general principles of stereocontrol in reactions of substituted cyclohexadienes are established, the absence of experimental data for this particular compound prevents a detailed discussion and the creation of relevant data tables. For instance, while rhodium-catalyzed C-H functionalization has been shown to proceed with high enantioselectivity on 1-methyl-1,4-cyclohexadiene (B1585077), similar studies on the target molecule have not been reported.
Chemo- and Regioselectivity in Reactions of Polyfunctionalized Cyclohexadienes
There is a lack of available research on the chemo- and regioselectivity of reactions involving polyfunctionalized derivatives of this compound. Such studies would be crucial for understanding how different functional groups on the cyclohexadiene ring compete and direct incoming reagents. The principles of chemoselectivity often dictate that the most reactive functional group will react preferentially, but the specific outcomes for this substituted diene have not been experimentally determined or reported.
Due to the absence of specific experimental data, the generation of a scientifically accurate article with detailed research findings and data tables for this compound is not possible at this time.
Ring Transformations and Rearrangements of 1 Acetyl 4 Methyl 1,3 Cyclohexadiene
Electrocyclic Ring-Opening Processes to Acyclic Polyenes
Electrocyclic reactions are a class of pericyclic rearrangements characterized by the concerted formation or cleavage of a sigma (σ) bond within a conjugated π-electron system. For 1,3-cyclohexadienes, the reversible transformation into a corresponding 1,3,5-hexatriene (B1211904) is a canonical example of a 6-π electron electrocyclic reaction. amazonaws.comlibretexts.org The stereochemical outcome of these reactions is dictated by the Woodward-Hoffmann rules, which depend on whether the reaction is induced by heat (thermal) or light (photochemical). masterorganicchemistry.com
The photochemical ring-opening of 1,3-cyclohexadiene (B119728) to 1,3,5-hexatriene is a well-studied, ultrafast process. nih.govresearchgate.netnih.gov Upon photoexcitation, the reaction proceeds through a conrotatory motion of the terminal carbons of the breaking σ-bond. amazonaws.comnih.gov For 1-acetyl-4-methyl-1,3-cyclohexadiene, this process would lead to the formation of a substituted acyclic (3Z)-5-methyl-3,5-heptadien-2-one. The stereochemistry of the newly formed double bond is a direct consequence of the conrotatory ring-opening mechanism. The reaction is understood to proceed from an excited electronic state (1B) to the ground state (2A) via a conical intersection within femtoseconds. nih.gov
Under thermal conditions, the reverse reaction—ring-closing of the hexatriene—is often favored. libretexts.org However, the thermal ring-opening of a 1,3-cyclohexadiene derivative follows a disrotatory pathway. masterorganicchemistry.com This stereospecificity means that the substituents on the breaking σ-bond rotate in opposite directions. For this compound, this would also yield a substituted hexatriene, but with a different stereochemical configuration compared to the photochemical product. The equilibrium between the cyclic diene and the acyclic triene is influenced by the substitution pattern, which affects the relative thermodynamic stabilities of the two isomers. libretexts.org
| Reaction Type | Condition | Mechanism | Expected Product from this compound |
| Electrocyclic Ring-Opening | Photochemical (UV light) | Conrotatory | (3Z)-5-Methyl-3,5-heptadien-2-one |
| Electrocyclic Ring-Opening | Thermal (Heat) | Disrotatory | (3E)-5-Methyl-3,5-heptadien-2-one |
Ring-Closing Reactions and Cyclizations
Ring-closing reactions can form the 1,3-cyclohexadiene scaffold from acyclic precursors or involve the diene in further cyclization processes. The most direct formation is the thermal 6-π electrocyclization of a conjugated 1,3,5-hexatriene, which proceeds via a disrotatory mechanism to furnish the cyclohexadiene ring. libretexts.orgnih.gov
Beyond electrocyclization, substituted 1,3-cyclohexadienes can be synthesized through various tandem reactions. For instance, protocols involving Michael addition followed by intramolecular cyclization have been developed to produce highly substituted cyclohexadiene cores diastereoselectively. nih.govresearchgate.net
Furthermore, the diene moiety of this compound can participate in cycloaddition reactions. Transition metal catalysts, particularly cobalt complexes, can mediate the reaction of conjugated trienes (which can be formed from cyclohexadiene ring-opening) with alkynes to yield complex bicyclo[3.2.1]octadiene skeletons. acs.orgacs.org This process involves a cobalt-catalyzed bicyclic cyclization followed by a spontaneous intramolecular rearrangement, such as a vinylcyclopropane (B126155) rearrangement. acs.orgacs.org Such reactions highlight the potential of the cyclohexadiene core as a building block for more complex polycyclic structures.
Table 9.2: Examples of Ring-Closing and Cyclization Reactions
| Reaction | Reactants/Precursors | Key Features | Relevance to Target Compound |
| Thermal 6π Electrocyclization | Substituted 1,3,5-Hexatriene | Disrotatory mechanism, forms C-C σ bond | A primary synthetic route to the cyclohexadiene ring. libretexts.orgnih.gov |
| Tandem Michael Addition-Cyclization | Vinyl malononitriles, dibenzalacetones | Diastereoselective formation of substituted cyclohexadienes | A method for synthesizing complex cyclohexadiene structures. nih.gov |
| Cobalt-Catalyzed Bicycloaddition | Conjugated triene + alkyne | Forms bicyclo[3.2.1]octadiene via rearrangement | Demonstrates further reactivity of the diene system. acs.orgacs.org |
Isomerization Pathways within the Cyclohexadiene System
Isomerization within the cyclohexadiene system can involve the shift of double bonds, converting between 1,3- and 1,4-diene isomers, or the migration of substituents around the ring. The conversion of 1,4-cyclohexadiene (B1204751) to the thermodynamically more stable conjugated 1,3-isomer can be achieved using various transition-metal catalysts. researchgate.net Ruthenium complexes, such as RuHCl(CO)(PPh₃)₃, have been shown to be effective for this transformation. researchgate.netnih.gov
Interestingly, research on the closely related isomer, 1-acetyl-1-methylcyclohexa-2,5-diene (a 1,4-diene), has revealed a novel rearrangement under basic conditions. core.ac.uk This process involves the migration of the acetyl group around the cyclohexadiene ring. The proposed mechanism proceeds through a cyclopropane (B1198618) intermediate, ultimately yielding a mixture of isomeric products. core.ac.uk This suggests that this compound, if isomerized to its 1,4-counterpart or subjected to similar basic conditions, could undergo complex substituent migrations.
These isomerization pathways are critical as they can lead to a mixture of products or provide routes to alternative, stable conjugated systems. The specific catalyst or reaction conditions employed determine the outcome and selectivity of the isomerization.
Acid-Catalyzed Rearrangements and Skeletal Reorganizations
Under acidic conditions, this compound is susceptible to rearrangements due to the potential for protonation at multiple sites. Protonation of the acetyl group's carbonyl oxygen would generate a resonance-stabilized carbocation, which can act as a precursor for various skeletal reorganizations.
While specific studies on this compound are limited, related systems provide insight into potential reaction pathways. For example, acid-catalyzed reactions of certain cyclohexadiene derivatives can lead to aromatization, forming substituted phenolic compounds. rsc.org In one study, N-protonation of substituted N-acetyliminocyclohexa-1,3-dienes led to conjugate addition reactions that produced meta-substituted acetanilides. rsc.org
Another relevant reaction involves the use of 1-methyl-1,4-cyclohexadiene (B1585077) as a reducing agent for quinones in the presence of trifluoroacetic acid. researchgate.net The mechanism is proposed to involve a hydride transfer from the diene to the quinone, facilitated by the acid catalyst. This indicates that under strong acidic conditions, the cyclohexadiene ring itself can be chemically altered through processes beyond simple double-bond migration. For this compound, acid catalysis could initiate rearrangements leading to aromatization, Wagner-Meerwein type shifts, or other skeletal reorganizations, depending on the specific acid and reaction conditions.
Organometallic Chemistry of 1 Acetyl 4 Methyl 1,3 Cyclohexadiene Complexes
Synthesis and Characterization of Metal-Cyclohexadiene Complexes
Based on established methods for related compounds, the synthesis of a metal complex of 1-acetyl-4-methyl-1,3-cyclohexadiene, for example with iron, would likely involve the direct reaction of the diene with an iron carbonyl precursor. wikipedia.orgpsu.edu One common method is the thermal or photochemical reaction with iron pentacarbonyl (Fe(CO)₅) or diiron nonacarbonyl (Fe₂(CO)₉). psu.edu
Hypothetical Synthesis of (η⁴-1-Acetyl-4-methyl-1,3-cyclohexadiene)tricarbonyliron:
| Reactant 1 | Reactant 2 | Conditions | Product |
| This compound | Fe(CO)₅ | Heat or UV irradiation | (η⁴-1-Acetyl-4-methyl-1,3-cyclohexadiene)Fe(CO)₃ |
Characterization of such a complex would rely on standard spectroscopic techniques. Infrared (IR) spectroscopy would be expected to show characteristic C≡O stretching frequencies for the tricarbonyliron group. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would reveal shifts in the signals of the diene protons and carbons upon coordination to the metal center. academie-sciences.fr Mass spectrometry would be used to confirm the molecular weight of the complex.
Reactivity and Transformation of Metal-Coordinated this compound
The reactivity of (diene)iron tricarbonyl complexes is well-documented and provides a framework for predicting the behavior of a complex with this compound. The coordinated diene is generally protected from external reagents, but the complex as a whole can undergo various transformations. nih.gov
One of the key reactions is electrophilic substitution. For example, (diene)iron tricarbonyl complexes can undergo Friedel-Crafts acylation on the diene ligand. wikipedia.orgacs.org The steric bulk of the Fe(CO)₃ group typically directs the incoming electrophile to the face of the diene opposite the metal. nih.gov
Furthermore, the tricarbonyliron moiety can stabilize adjacent carbocations, leading to the formation of (dienyl)iron cations. nih.gov These cationic complexes are highly reactive towards nucleophiles, allowing for the introduction of a wide range of functional groups. academie-sciences.fr
Potential Reactions of a Coordinated this compound:
| Reaction Type | Reagents | Expected Outcome |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Further acylation on the diene ring. acs.org |
| Hydride Abstraction | Trityl tetrafluoroborate (B81430) (Ph₃C⁺BF₄⁻) | Formation of a cationic (cyclohexadienyl)iron complex. uwindsor.ca |
| Nucleophilic Addition (to cation) | Nucleophiles (e.g., organocuprates, enamines) | Functionalization of the diene ligand. |
| Decomplexation | Ceric ammonium (B1175870) nitrate (B79036) (CAN), Trimethylamine N-oxide | Liberation of the modified diene ligand. wikipedia.org |
Applications in Catalysis and Stereoselective Synthesis
Iron-diene complexes have found applications as catalysts and as stoichiometric reagents in stereoselective synthesis. ontosight.ai The Fe(CO)₃ group can serve as a stereodirecting group, controlling the facial selectivity of reactions on substituents attached to the diene. nih.gov
While specific catalytic applications for a this compound complex are not reported, related iron complexes have been investigated for various catalytic processes, including [2+2] cycloaddition reactions. princeton.edunih.gov The electronic and steric properties of the diene ligand can influence the activity and selectivity of the metal catalyst. The acetyl group on the ligand would likely exert a significant electronic effect.
In stereoselective synthesis, the planar chirality of asymmetrically substituted (diene)iron tricarbonyl complexes can be exploited. rsc.org Enantiomerically pure complexes can be prepared and then elaborated through a series of stereocontrolled reactions before decomplexation to yield enantiomerically enriched organic molecules. nih.gov
Polymer Chemistry and Materials Science Applications of Cyclohexadiene Derivatives
1-Acetyl-4-methyl-1,3-cyclohexadiene as a Monomer for Polymer Synthesis
While 1,3-cyclohexadiene (B119728) (1,3-CHD) is a known monomer in polymer chemistry, specific studies detailing the polymerization of its substituted derivative, this compound, are not present in the available literature. General strategies for polymerizing 1,3-CHD involve various mechanisms, but their direct applicability and resulting polymer characteristics for the acetyl- and methyl-substituted version remain undocumented. researchgate.netnih.gov
Radical, Anionic, and Cationic Polymerization Strategies
The polymerization of the parent 1,3-cyclohexadiene can be initiated through radical, anionic, and cationic pathways. semanticscholar.orgresearchgate.net Anionic polymerization of 1,3-CHD, for instance, has been studied, though it can be complicated by chain transfer and termination reactions. researchgate.netethernet.edu.et However, the influence of the acetyl and methyl functional groups on these polymerization methods for this compound has not been specifically investigated. These substituents would be expected to significantly alter the electronic and steric properties of the diene system, thereby affecting its reactivity, the stability of the propagating species, and the microstructure of any resulting polymer. No data tables or detailed research findings on these specific polymerization strategies for this compound could be located.
Coordination Polymerization using Transition Metal Catalysts
Coordination polymerization using transition metal catalysts is a well-established method for polymerizing dienes, including 1,3-butadiene and 1,3-cyclohexadiene, often yielding polymers with high stereoregularity. semanticscholar.orgnih.govmdpi.com For example, the polymerization of renewable 1,3-CHD has been catalyzed by systems such as nickel(II)acetylacetonate/methaluminoxane. nih.gov Research on rare-earth metal catalysts has also shown high 1,4-selectivity in the polymerization of 1,3-CHD. researchgate.net Despite this, the literature search did not yield any studies where this compound was used as a monomer in coordination polymerization with transition metal catalysts. The coordinating ability of the acetyl group's carbonyl oxygen could potentially interfere with or modify the catalytic activity, but no experimental data is available.
Production of Polycarbonates and Polyesters from Cyclohexadiene-Derived Epoxides
There is a substantial body of research on the production of renewable polycarbonates and polyesters from epoxides derived from 1,4-cyclohexadiene (B1204751). rsc.orgresearchgate.netrsc.org These processes typically involve the ring-opening copolymerization (ROCOP) of the epoxide with carbon dioxide (for polycarbonates) or cyclic anhydrides like phthalic anhydride (for polyesters). mdpi.comresearchgate.net However, this research exclusively uses epoxides derived from the parent 1,4-cyclohexadiene or cyclohexene (B86901). No literature was found describing the synthesis of an epoxide from this compound or its subsequent use in the production of polycarbonates or polyesters.
Application in Diels-Alder Polymerizations
The Diels-Alder reaction is a powerful tool in organic and polymer chemistry for forming six-membered rings. researchgate.net It is a [4+2] cycloaddition between a conjugated diene and a dienophile. youtube.comyoutube.com While the parent 1,3-cyclohexadiene and its other substituted derivatives are known to participate in Diels-Alder reactions, specific studies involving this compound in the context of Diels-Alder polymerization (where the monomer functions as either the diene or dienophile in a step-growth polymerization) are absent from the reviewed literature. The electronic nature of the acetyl (electron-withdrawing) and methyl (electron-donating) groups would influence the diene's reactivity, but its application in forming polymers via this mechanism is not documented. Studies on related compounds have focused on simple cycloaddition reactions rather than polymerization. nih.gov
Design of Derivatized Cyclohexadienes as Building Blocks for Functional Materials
Derivatized cyclohexadienes are valuable intermediates in organic synthesis and can serve as building blocks for various materials. researchgate.net For example, 1-methyl-1,4-cyclohexadiene (B1585077) has been used as a traceless reducing agent. researchgate.net While the potential exists to design functional materials from this compound, leveraging its specific functional groups for post-polymerization modification or to impart specific properties to a material, there are no dedicated research articles on this topic. The existing research on functional cyclohexadiene-based materials does not specifically mention or characterize polymers derived from this particular compound.
Based on the available scientific literature, this compound is not a commonly studied monomer for the polymerization and materials science applications outlined in the request. While the fundamental chemistry of the parent cyclohexadiene molecule is well-documented in these areas, a direct and sole focus on the specified acetyl-methyl derivative is not feasible without resorting to speculation.
Advanced Analytical Methodologies in the Study of 1 Acetyl 4 Methyl 1,3 Cyclohexadiene
Time-Resolved Spectroscopies for Capturing Ultrafast Reaction Dynamics (e.g., Ultrafast Electron Diffraction, Time-Resolved Photoionization-Photoelectron Spectroscopy)
The photochemical ring-opening of 1,3-cyclohexadiene (B119728) and its derivatives is a classic example of an electrocyclic reaction, often occurring on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. Time-resolved spectroscopic techniques are indispensable for observing these ultrafast events in real-time.
Ultrafast Electron Diffraction (UED) provides direct structural information about a molecule as it undergoes a chemical reaction. In a UED experiment, a femtosecond laser pulse initiates the photochemical reaction in a gas-phase sample. A subsequent, time-delayed ultrashort electron pulse is diffracted by the evolving molecules. The resulting diffraction pattern, which changes with the time delay, can be used to create a "molecular movie" of the atomic motions during the reaction. For the ring-opening of 1,3-cyclohexadiene, UED has been used to directly observe the breaking of the carbon-carbon bond and the subsequent conformational changes as the ring opens to form 1,3,5-hexatriene (B1211904). nih.govrsc.orgarxiv.orgnih.gov The presence of acetyl and methyl substituents on the cyclohexadiene ring in 1-acetyl-4-methyl-1,3-cyclohexadiene would be expected to influence the reaction dynamics, potentially altering the timescales of bond breaking and subsequent relaxation processes due to steric and electronic effects.
Time-Resolved Photoionization-Photoelectron Spectroscopy (TRPES) is another powerful technique for probing ultrafast dynamics. In TRPES, a pump laser pulse excites the molecule to a higher electronic state, initiating the reaction. A time-delayed probe pulse then ionizes the molecule. By analyzing the kinetic energy of the ejected photoelectrons as a function of the pump-probe delay, one can map the evolution of the molecule through different electronic states. Studies on 1,3-cyclohexadiene and α-terpinene (a substituted cyclohexadiene) have used TRPES to measure the lifetimes of excited states and to follow the wavepacket dynamics on the potential energy surfaces. nih.govaip.org For instance, the relaxation pathway of α-terpinene was found to have a time constant of 66 fs for the initially excited state. nih.govaip.org It was also observed that the substituents on α-terpinene slow down the ring-opening reaction by a factor of about two compared to the unsubstituted 1,3-cyclohexadiene. nih.govaip.org A similar effect would be anticipated for this compound.
Table 12.1: Representative Ultrafast Reaction Dynamics Data for Cyclohexadiene Derivatives (Note: Data for the specific compound this compound is not available. The table presents data for related compounds to illustrate the type of information obtained from these techniques.)
| Compound | Technique | Observed Process | Timescale |
| 1,3-Cyclohexadiene | UED | C-C bond breaking and ring-opening | ~80 fs |
| 1,3-Cyclohexadiene | TRPES | Excited state lifetime | ~30 fs (1B state) |
| α-Terpinene | TRPES | Initial excited state decay | 66 fs |
| 1,3-Cyclohexadiene in cyclohexane (B81311) | Transient Absorption | Formation of initial photoproduct (cZc-HT) | ~250 fs |
| 1,3-Cyclohexadiene in cyclohexane | Transient Absorption | Vibrational cooling and thermal equilibration | 10-20 ps |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure and Stereochemical Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure and stereochemistry of organic molecules. Through various one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments, it is possible to establish the connectivity of atoms and their spatial relationships.
For a molecule like this compound, which can exist as different stereoisomers, NMR is crucial for unambiguous characterization. The chemical shifts (δ) of the protons and carbons are sensitive to their local electronic environment, which is influenced by the acetyl and methyl substituents. Coupling constants (J) between adjacent protons provide information about the dihedral angles between them, which helps in determining the conformation of the cyclohexadiene ring.
Two-dimensional NMR techniques are particularly powerful.
COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, helping to trace out the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is invaluable for identifying quaternary carbons and piecing together different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, even if they are not directly bonded. This is critical for determining the relative stereochemistry of the substituents.
While a complete, assigned NMR spectrum for this compound is not available in the searched literature, Table 12.2 presents hypothetical ¹H and ¹³C NMR data based on the analysis of similar substituted cyclohexadienes. This illustrates the type of detailed structural information that can be obtained. rsc.org
Table 12.2: Hypothetical High-Resolution NMR Data for this compound (Note: This table is a representation of expected data, as experimental values for the specific compound were not found.)
| Atom | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | ¹³C Chemical Shift (ppm) |
| C1 | - | - | - | 135.0 |
| C2 | 5.9 | d | J = 5.0 | 125.0 |
| C3 | 5.8 | m | 120.0 | |
| C4 | - | - | - | 140.0 |
| C5 | 2.2 | m | 30.0 | |
| C6 | 2.3 | m | 35.0 | |
| C=O | - | - | - | 198.0 |
| COCH₃ | 2.1 | s | - | 25.0 |
| CH₃ | 1.8 | s | - | 22.0 |
Mass Spectrometry for Mechanistic Pathway Determination and Intermediate Identification
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns. In the context of studying reaction mechanisms, MS can be used to identify reactants, products, and, crucially, transient intermediates.
For the photochemical reactions of this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer (such as a quadrupole, time-of-flight, or ion trap) can be employed. The molecule is first ionized, and the resulting molecular ion is then subjected to fragmentation, either spontaneously or through collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).
The fragmentation of the molecular ion of this compound would be expected to follow predictable pathways based on the functional groups present. For instance, cleavage of the acetyl group (a loss of 43 u) would be a likely fragmentation pathway. The fragmentation pattern can provide valuable clues about the structure of the molecule and can be used to distinguish between isomers.
When used to study photochemical reactions, MS can be coupled with a photoreactor. By analyzing the mass spectra of the reaction mixture at different irradiation times, it is possible to follow the disappearance of the reactant and the appearance of products. More advanced techniques involve trapping and analyzing short-lived intermediates. For example, in the photochemical ring-opening of substituted cyclohexadienes, mass spectrometry could potentially identify the open-chain triene isomers and any subsequent cyclization or rearrangement products. researchgate.net
Table 12.3: Plausible Mass Spectrometric Fragments for this compound (Note: This table presents expected fragmentation patterns based on general principles of mass spectrometry, as specific data for the target compound is not available.)
| m/z | Proposed Fragment | Plausible Origin |
| 136 | [C₉H₁₂O]⁺ | Molecular Ion (M⁺) |
| 121 | [M - CH₃]⁺ | Loss of a methyl radical |
| 93 | [M - COCH₃]⁺ | Loss of an acetyl radical |
| 79 | [C₆H₇]⁺ | Retro-Diels-Alder fragmentation |
| 43 | [CH₃CO]⁺ | Acetyl cation |
Reaction Kinetics and Thermodynamics of 1 Acetyl 4 Methyl 1,3 Cyclohexadiene Transformations
Kinetic Studies of Specific Reaction Pathways
A primary reaction pathway for compounds with a cyclohexadienone structure, such as isomers of 1-acetyl-4-methyl-1,3-cyclohexadiene, is the dienone-phenol rearrangement. wikipedia.org This reaction typically occurs in the presence of acid and results in the formation of a thermodynamically stable substituted phenol (B47542). wikipedia.orgwikipedia.org The driving force for this rearrangement is the significant gain in stability associated with the formation of an aromatic system. ijrar.orgpw.live
The mechanism for this transformation begins with the protonation of the carbonyl oxygen atom by an acid, which generates a carbocation intermediate, specifically a cyclohexadienyl cation. pw.liveacs.org This cation is stabilized by the delocalization of the positive charge across the ring. pw.live The subsequent and often rate-determining step involves a 1,2-migration of one of the substituent groups (in this case, likely a methyl group) to an adjacent carbon atom. ijrar.org This rearrangement leads to a new carbocation that can then lose a proton to yield the final, stable aromatic phenol product. pw.live The specific pathway and the migratory aptitude of different groups are influenced by their ability to stabilize the carbocationic center during the rearrangement. ijrar.org
Determination of Activation Energy and Rate Constants
The kinetics of transformations like the dienone-phenol rearrangement are quantified by determining the activation energy (Ea) and rate constants (k). These parameters are highly dependent on factors such as the structure of the dienone, the concentration of the acid catalyst, and the temperature. rsc.orgrsc.org For the dienone-phenol rearrangement, the reaction is often interpreted as proceeding through an A1 mechanism. rsc.org
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for structural elucidation of 1-acetyl-4-methyl-1,3-cyclohexadiene, and how can discrepancies in data be resolved?
- Methodology : Use a combination of -NMR, -NMR, and IR spectroscopy to confirm the acetyl and methyl substituents on the conjugated diene system. For example, -NMR can distinguish between vinylic protons (δ 5.0–6.5 ppm) and acetyl methyl protons (δ 2.1–2.5 ppm). Discrepancies in chemical shifts between studies may arise from solvent effects or impurities; replicate experiments under controlled conditions (e.g., deuterated solvents, standardized concentrations) are critical .
- Data Contradiction : If conflicting NMR assignments arise, cross-validate with 2D techniques (COSY, HSQC) or computational modeling (DFT-based chemical shift predictions) .
Q. What synthetic routes are available for this compound, and what are their limitations?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation of 4-methyl-1,3-cyclohexadiene using acetyl chloride and a Lewis acid catalyst (e.g., AlCl). Alternative routes include Diels-Alder reactions with acetyl-substituted dienophiles. Limitations include regioselectivity challenges and side reactions (e.g., over-acylation); optimize by controlling reaction temperature (0–25°C) and stoichiometry .
- Validation : Confirm purity via GC-MS or HPLC (>95%) and compare retention indices with literature values .
Advanced Research Questions
Q. How does the electron-withdrawing acetyl group influence the reactivity of this compound in cycloaddition reactions?
- Methodology : Perform kinetic studies of Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride). Use DFT calculations (B3LYP/6-31G*) to analyze frontier molecular orbitals (FMO theory). The acetyl group lowers the LUMO energy of the diene, enhancing reactivity with electron-rich dienophiles. Compare activation energies with non-acetylated analogs .
- Data Interpretation : Monitor reaction progress via -NMR or in-situ FTIR. Use Eyring plots to derive thermodynamic parameters (ΔH‡, ΔS‡) .
Q. What computational strategies can predict the thermodynamic stability of this compound and its isomers?
- Methodology : Conduct conformational analysis using molecular mechanics (MMFF94) to identify low-energy conformers. Compare Gibbs free energies (ΔG) of possible isomers (e.g., 1,2- vs. 1,3-diene). Validate with high-level ab initio methods (MP2/cc-pVTZ) .
- Contradiction Resolution : If experimental calorimetric data (e.g., ΔH) conflict with computational results, assess systematic errors (e.g., basis set limitations) or experimental impurities .
Q. How can microspectroscopic imaging techniques resolve surface adsorption behavior of this compound in environmental chemistry studies?
- Methodology : Use atomic force microscopy (AFM) coupled with Raman spectroscopy to analyze adsorption on indoor surfaces (e.g., silica, cellulose). Quantify adsorption isotherms and compare with models (Langmuir vs. Freundlich). Advanced imaging (ToF-SIMS) can map molecular distribution at nanoscale .
- Data Analysis : Apply multivariate statistical analysis (PCA) to spectral datasets to distinguish surface-bound vs. bulk-phase molecules .
Data Handling & Experimental Design
Q. What statistical approaches are recommended for analyzing contradictory kinetic data in thermal decomposition studies of this compound?
- Methodology : Use Arrhenius parameter compensation (APC) analysis to identify outliers. Apply Bayesian regression to account for measurement uncertainty. Replicate experiments under inert atmospheres (N) to exclude oxidation side reactions .
- Table Example :
| Study | Activation Energy (kJ/mol) | Conditions |
|---|---|---|
| A | 98 ± 5 | N, 25°C |
| B | 112 ± 7 | Air, 30°C |
Q. How to design a study investigating the metabolic pathways of this compound in aquatic organisms?
- Methodology : Expose model organisms (e.g., Daphnia magna) to isotopically labeled compound (-acetyl). Extract metabolites via SPE-LC/MS and annotate using databases (METLIN, PubChem). Perform enzyme inhibition assays to identify metabolic bottlenecks .
- Advanced Validation : Use CRISPR-edited organisms lacking specific cytochrome P450 enzymes to confirm biotransformation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
